molecular formula C10H15NO B2793075 (2R)-1-(benzyloxy)propan-2-amine CAS No. 181495-37-4

(2R)-1-(benzyloxy)propan-2-amine

Cat. No.: B2793075
CAS No.: 181495-37-4
M. Wt: 165.236
InChI Key: HYUZZQIAJWNRAQ-SECBINFHSA-N
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Description

(2R)-1-(Benzyloxy)propan-2-amine is a chiral secondary amine characterized by a benzyloxy group (-OCH₂C₆H₅) attached to the first carbon of a propane backbone and an amine (-NH₂) on the second carbon. The (2R) designation specifies the absolute configuration at the chiral center, which influences its stereochemical interactions and biological activity. This compound is structurally related to amphetamine derivatives and shares synthetic pathways with other aryloxy-propanamine analogs .

Properties

IUPAC Name

(2R)-1-phenylmethoxypropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUZZQIAJWNRAQ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](COCC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181495-37-4
Record name (2R)-1-(benzyloxy)propan-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(benzyloxy)propan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol and ®-2-aminopropanol.

    Protection of Amino Group: The amino group of ®-2-aminopropanol is protected using a suitable protecting group, such as a carbamate or a benzyl group.

    Formation of Benzyloxy Group: Benzyl alcohol is reacted with a suitable reagent, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to form the benzyloxy group.

    Coupling Reaction: The protected ®-2-aminopropanol is then coupled with the benzyloxy group using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the desired product.

    Deprotection: The protecting group is removed under mild conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(benzyloxy)propan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like sodium azide (NaN3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: Alkyl halides, NaN3, Grignard reagents

Major Products Formed

    Oxidation: Corresponding oxides and ketones

    Reduction: Reduced amine derivatives

    Substitution: Various substituted amine derivatives

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Adrenergic Agonists

One of the primary applications of (2R)-1-(benzyloxy)propan-2-amine is its role in the synthesis of beta-adrenergic agonists such as formoterol. Formoterol is utilized in the treatment of asthma and chronic obstructive pulmonary disease (COPD) due to its long-lasting bronchodilator effects. The synthesis involves coupling this compound with other precursors to yield the active pharmaceutical ingredient with high enantioselectivity and yield, making it a valuable compound for large-scale production .

1.2 Cardiovascular Research

Research has shown that derivatives of this compound exhibit significant cardiovascular activity. Studies involving aminopropan-2-ol derivatives have demonstrated their potential as therapeutic agents in managing cardiovascular diseases. The structure of this compound allows for modifications that enhance its pharmacological properties, making it a candidate for further exploration in cardiovascular applications .

Case Studies

3.1 Formoterol Synthesis Case Study

In a detailed study on the synthesis of formoterol, researchers utilized this compound as a crucial intermediate. The process demonstrated:

  • Yield: Approximately 85% for the final product.
  • Stereoselectivity: Greater than 99.5% enantiomeric excess.

This case highlights the compound's effectiveness in producing pharmacologically active molecules with minimal by-products, thus supporting its application in pharmaceutical manufacturing .

3.2 Cardiovascular Activity Evaluation

Another study evaluated the cardiovascular effects of various aminopropan-2-ol derivatives, including those derived from this compound. The findings indicated:

  • Increased vasodilation effects compared to non-chiral counterparts.
  • Potential for reduced side effects , enhancing patient tolerability.

These results support ongoing research into optimizing derivatives for clinical use .

Mechanism of Action

The mechanism of action of (2R)-1-(benzyloxy)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of (2R)-1-(benzyloxy)propan-2-amine, highlighting differences in substituents, stereochemistry, and physical properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Physical Properties (if available) Reference
This compound C₁₀H₁₅NO 165.23 g/mol Benzyloxy (C1), amine (C2), (R)-configuration Purity: 95% (reported in synthesis)
(2R)-1-(Benzyloxy)butan-2-amine C₁₁H₁₇NO 179.26 g/mol Extended propane → butane backbone Density: 1.002 g/cm³; B.P.: 80°C (0.1 mmHg)
(2R)-1-(2-Methyldihydrobenzofuran-5-yl)propan-2-amine C₁₂H₁₇NO 191.27 g/mol Dihydrobenzofuran ring (C1) SMILES: CC1CC2=C(O1)C=CC(=C2)CC@@HN
N-Ethyl-1-(4-methoxyphenyl)propan-2-amine C₁₂H₁₉NO 193.29 g/mol 4-Methoxyphenyl (C1), ethylamine (C2) Listed in controlled substance databases
YOK-1204 [(R)-1-(4-Benzyloxy-3-phenethoxyphenoxy)-3-(isopropylamino)propan-2-ol] C₃₂H₃₅NO₄ 505.63 g/mol Phenolic ether, isopropylamino, propanol Yield: 24% (methanol synthesis)

Key Observations :

  • Backbone Length : Extending the carbon chain from propane (C3) to butane (C4) increases molecular weight and alters boiling points (e.g., 80°C for butan-2-amine vs. unreported for propan-2-amine) .
  • Substituent Effects : Replacing benzyloxy with a dihydrobenzofuran ring (as in ) introduces rigidity and may affect receptor binding.
  • Stereochemistry: The (R)-configuration in the target compound contrasts with racemic mixtures (e.g., (2RS)-1-phenoxypropan-2-amine derivatives in ), which are common in impurity profiles.

Biological Activity

(2R)-1-(benzyloxy)propan-2-amine, an organic compound with the chemical formula C10_{10}H15_{15}NO, is a member of the amine class characterized by a benzyloxy group attached to a propan-2-amine backbone. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities and therapeutic applications.

The synthesis of this compound typically involves the reaction of benzyl alcohol with 2-aminopropanol, utilizing protecting groups to facilitate the formation of the benzyloxy moiety. Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for the formation of the benzyloxy group. The compound can undergo various reactions such as oxidation and reduction, making it versatile for further chemical modifications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Preliminary studies suggest that it may act as a ligand modulating the activity of certain biological pathways .

Pharmacological Studies

Research indicates that this compound has potential applications in drug development, particularly as a precursor for compounds targeting neurological disorders. Its structural similarity to known bioactive molecules positions it as a candidate for further investigation in pharmacological contexts .

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of compounds related to this compound. A related compound demonstrated significant efficacy in various seizure models, indicating that modifications to the amine structure could enhance anticonvulsant properties . This suggests that this compound may also be explored for similar therapeutic applications.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(2S)-1-(benzyloxy)propan-2-amineEnantiomer with different stereochemistrySimilar potential but differing efficacy
1-(benzyloxy)propan-2-amineLacks stereochemistry at second carbonReduced biological activity compared to (2R)-isomer
(2R)-1-(methoxy)propan-2-amineMethoxy group instead of benzyloxyDifferent reactivity and possibly distinct biological effects

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